

Gluconasturtiin: A Technical Guide to its Structural Elucidation and Chemical Properties

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Compound of Interest

Compound Name: *Gluconasturtiin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconasturtiin, a prominent member of the glucosinolate family of secondary metabolites, is a subject of increasing interest within the scientific community. Found abundantly in cruciferous vegetables such as watercress (*Nasturtium officinale*) and horseradish (*Armoracia rusticana*), this sulfur-containing compound and its hydrolysis products have demonstrated significant biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the structural elucidation of **gluconasturtiin**, its key chemical properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation

The definitive structure of **gluconasturtiin**, systematically named 1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio-β-D-glucopyranose, has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

Gluconasturtiin possesses the characteristic glucosinolate core structure, which includes a β -D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid precursor. In the case of **gluconasturtiin**, the side chain is derived from the amino acid phenylalanine.

Molecular Formula: $C_{15}H_{21}NO_9S_2$ [\[1\]](#)

Molar Mass: $423.45 \text{ g}\cdot\text{mol}^{-1}$ [\[1\]](#)

Spectroscopic Data

The structural assignment of **gluconasturtiin** is supported by the following spectroscopic data:

Table 1: NMR Spectroscopic Data for **Gluconasturtiin**

Atom	^1H -NMR (δ , ppm)	^{13}C -NMR (δ , ppm)
Aglycone		
C-1	-	~160-162
C-2	2.95 (t)	35.5
C-3	2.80 (t)	31.0
Phenyl Group		
C-1'	-	140.5
C-2'/C-6'	7.20-7.35 (m)	128.5
C-3'/C-5'	7.20-7.35 (m)	128.3
C-4'	7.20-7.35 (m)	126.0
Glucose Moiety		
H-1"	5.35 (d)	81.5
H-2"	3.65 (m)	71.5
H-3"	3.40-3.50 (m)	78.0
H-4"	3.40-3.50 (m)	70.0
H-5"	3.40-3.50 (m)	80.0
H-6"a	3.80 (dd)	61.0
H-6"b	3.70 (dd)	

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides precise mass determination, confirming the elemental composition of **gluconasturtiin**. In negative ion mode electrospray ionization (ESI-

MS), **gluconasturtiin** is typically observed as the deprotonated molecule $[M-H]^-$ at a mass-to-charge ratio (m/z) of approximately 422.0577.[2] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns for glucosinolates. Common fragments include the sulfate anion (HSO_4^-) at m/z 97 and a fragment corresponding to the glucose-sulfate moiety at m/z 259.[3] The presence of sulfur isotopes (^{34}S) can also be observed in high-resolution spectra, providing further confirmation of the structure.[4]

Chemical Properties

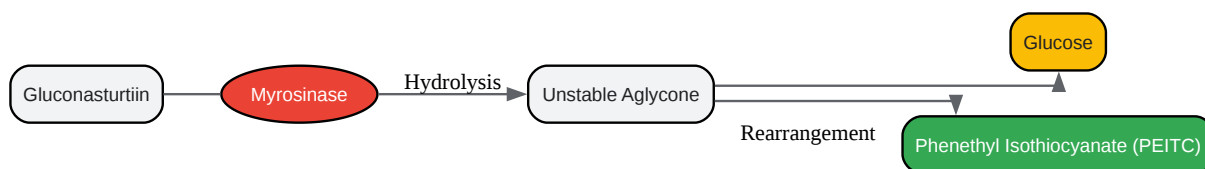
Physical Properties

Table 2: Physical and Chemical Properties of **Gluconasturtiin**

Property	Value
IUPAC Name	1-S-[(1Z)-3-Phenyl-N-(sulfooxy)propanimidoyl]-1-thio- β -D-glucopyranose[1]
Synonyms	Phenethyl glucosinolate[1]
CAS Number	499-30-9[1]
Appearance	White to off-white solid
Solubility	Soluble in water and methanol

Chemical Reactivity and Degradation

The most significant chemical property of **gluconasturtiin** is its susceptibility to enzymatic hydrolysis by myrosinase (a thioglucosidase). This enzyme is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue damage (e.g., chewing, cutting). The hydrolysis reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form phenethyl isothiocyanate (PEITC). PEITC is a highly reactive and biologically active compound responsible for the pungent taste of many cruciferous vegetables and many of the observed health benefits.



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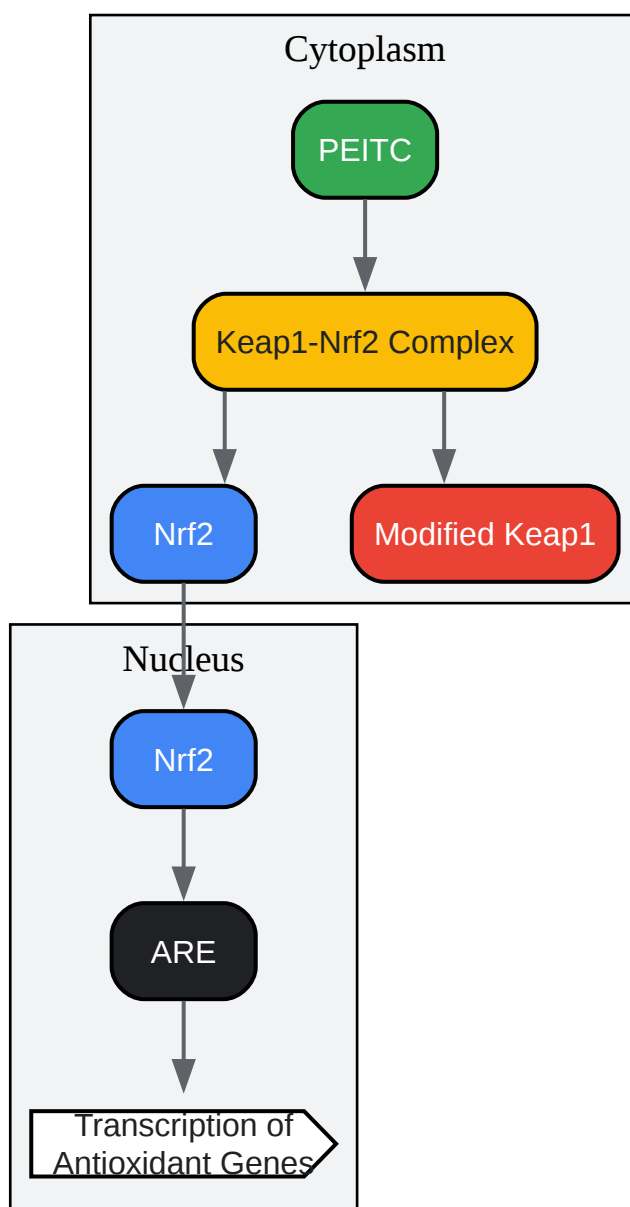
Caption: Enzymatic hydrolysis of **gluconasturtiin**.

Biological Activity and Signaling Pathways

The biological effects of **gluconasturtiin** are primarily attributed to its hydrolysis product, PEITC. PEITC has been shown to modulate several key signaling pathways involved in cellular defense, inflammation, and apoptosis.

Nrf2 Signaling Pathway

PEITC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. PEITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.



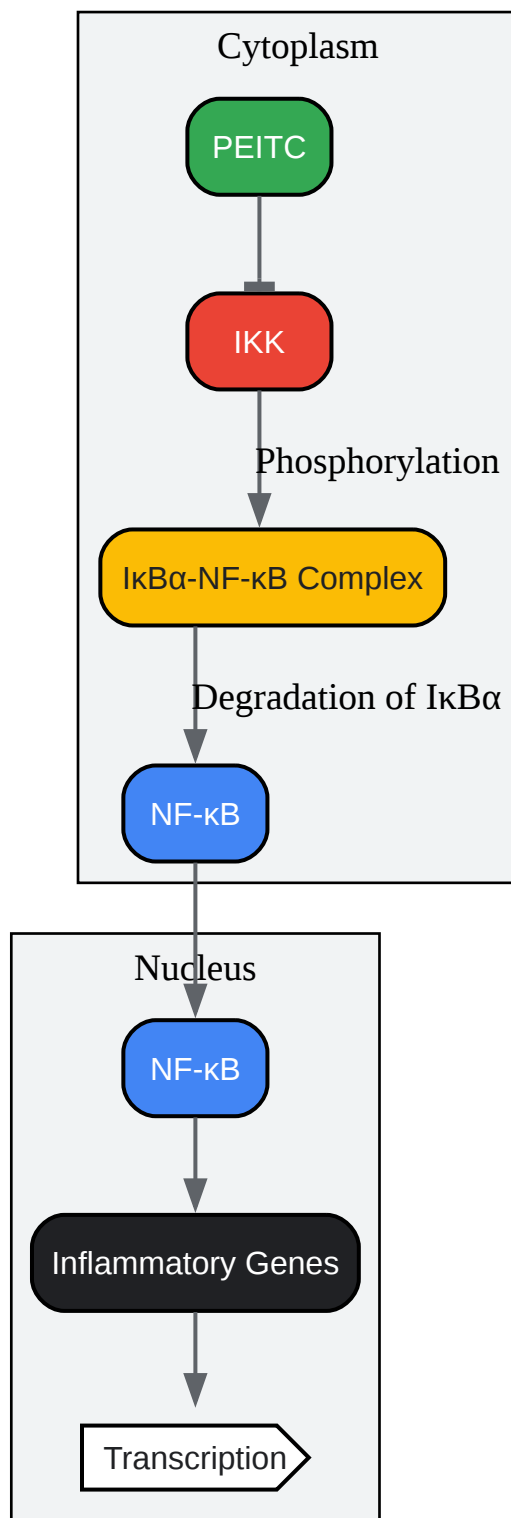
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Caption: PEITC-mediated activation of the Nrf2 pathway.

NF- κ B Signaling Pathway

PEITC has also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key regulator of inflammation, and its chronic activation is associated with various diseases, including cancer. PEITC can inhibit the activation of I κ B kinase (IKK), which is responsible for phosphorylating the inhibitory protein I κ B α . This prevents

the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus, thereby downregulating the expression of inflammatory genes.



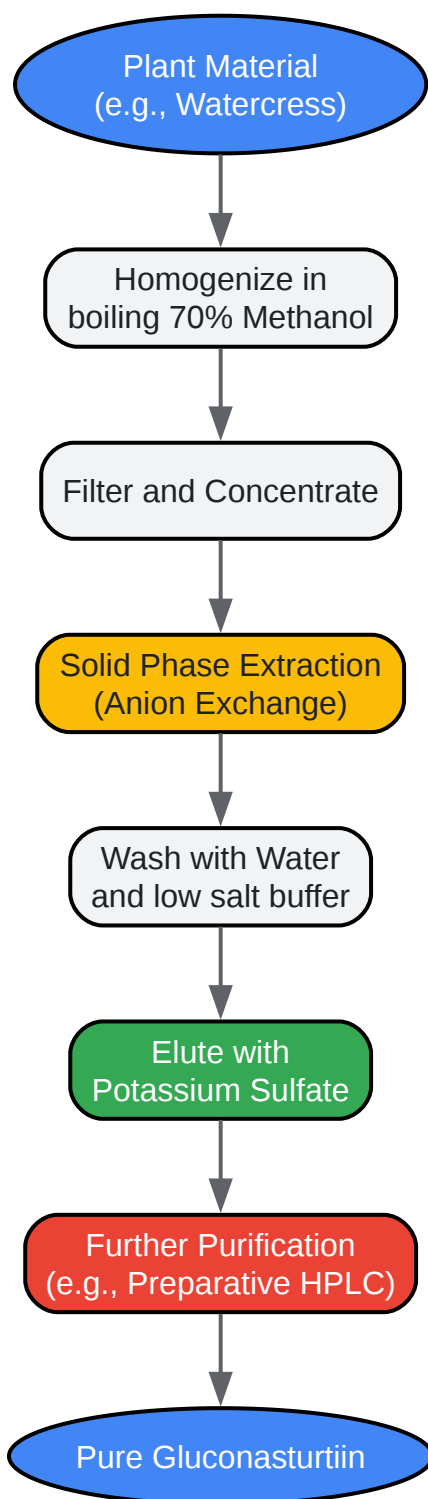
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Caption: PEITC-mediated inhibition of the NF- κ B pathway.

Experimental Protocols

Extraction and Purification of Gluconasturtiin

The following is a generalized protocol for the extraction and purification of **gluconasturtiin** from plant material.



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Caption: Workflow for **gluconasturtiin** extraction.

Detailed Methodology:

- **Sample Preparation:** Fresh plant material is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with boiling 70% aqueous methanol for 10-15 minutes to inactivate myrosinase. The mixture is then cooled and filtered. The filtrate is concentrated under reduced pressure to remove the methanol.
- **Solid Phase Extraction (SPE):** The aqueous extract is loaded onto a strong anion exchange (SAX) column. The column is washed with water and a low concentration salt buffer to remove impurities.
- **Elution:** **Gluconasturtiin** is eluted from the column using a solution of potassium sulfate.
- **Purification:** The eluted fraction can be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure **gluconasturtiin**.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the analysis and quantification of **gluconasturtiin** involves desulfation followed by HPLC with UV detection.

Table 3: HPLC Parameters for Desulfoglucosinolate Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	A: Water, B: Acetonitrile
Gradient	Start with a low percentage of B, increasing linearly over time
Flow Rate	1.0 mL/min
Detection	UV at 229 nm
Injection Volume	20 µL

Methodology:

- **Desulfation:** The purified **gluconasturtiin** fraction is treated with sulfatase to remove the sulfate group, forming the corresponding desulfoglucosinolate. This step improves chromatographic resolution.
- **HPLC Analysis:** The desulfated sample is injected into the HPLC system. The separation is achieved on a C18 column using a water/acetonitrile gradient.
- **Quantification:** The concentration of **gluconasturtiin** is determined by comparing the peak area of the desulfo-**gluconasturtiin** with a calibration curve prepared from a known standard (e.g., desulfo-sinigrin).

Conclusion

Gluconasturtiin stands out as a glucosinolate with significant potential for further research and development. Its well-defined structure, established through robust spectroscopic methods, and the profound biological activities of its hydrolysis product, PEITC, make it a compelling target for drug discovery and nutritional science. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this important natural product. Further investigation into its mechanism of action and bioavailability will be crucial in harnessing its full therapeutic potential.

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